molecular formula C24H23FN4O4 B4175718 [4-[5-(3,4-dihydro-1H-isoquinolin-2-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone

[4-[5-(3,4-dihydro-1H-isoquinolin-2-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone

Cat. No.: B4175718
M. Wt: 450.5 g/mol
InChI Key: VDKWZODEPBFYAL-UHFFFAOYSA-N
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Description

[4-[5-(3,4-dihydro-1H-isoquinolin-2-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a fluorinated aromatic ring, a furoyl group, a piperazine ring, and a tetrahydroisoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

[4-[5-(3,4-dihydro-1H-isoquinolin-2-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O4/c25-19-14-22(29(31)32)21(15-20(19)28-8-7-17-4-1-2-5-18(17)16-28)26-9-11-27(12-10-26)24(30)23-6-3-13-33-23/h1-6,13-15H,7-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKWZODEPBFYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=C(C(=C3)N4CCN(CC4)C(=O)C5=CC=CO5)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[5-(3,4-dihydro-1H-isoquinolin-2-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

[4-[5-(3,4-dihydro-1H-isoquinolin-2-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

[4-[5-(3,4-dihydro-1H-isoquinolin-2-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-[5-(3,4-dihydro-1H-isoquinolin-2-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[5-(3,4-dihydro-1H-isoquinolin-2-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and bioavailability, while the furoyl and piperazine rings contribute to its potential therapeutic activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[5-(3,4-dihydro-1H-isoquinolin-2-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-[5-(3,4-dihydro-1H-isoquinolin-2-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone

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